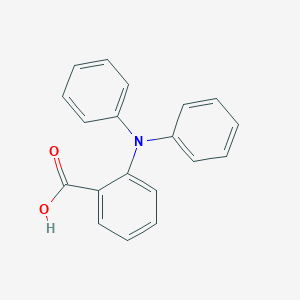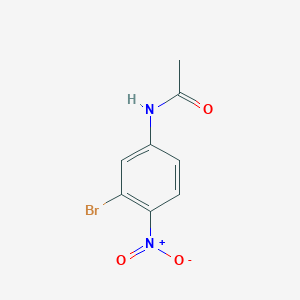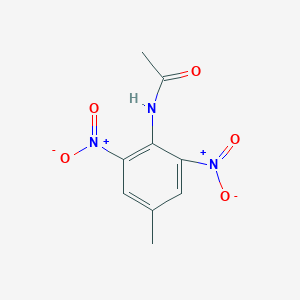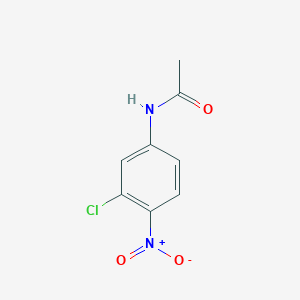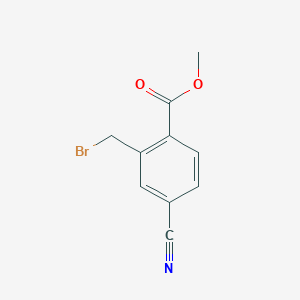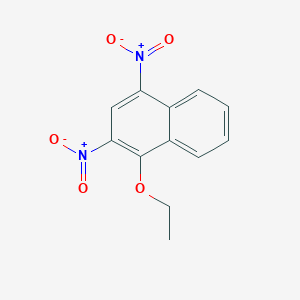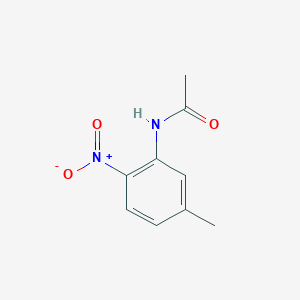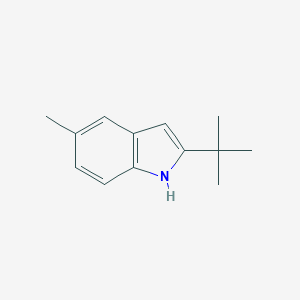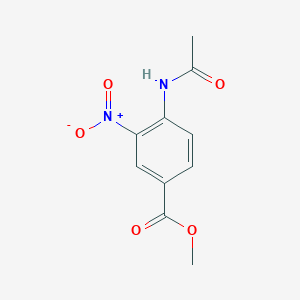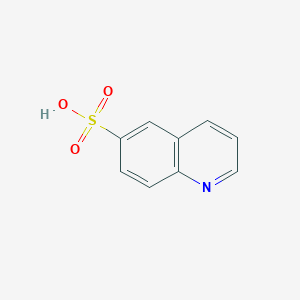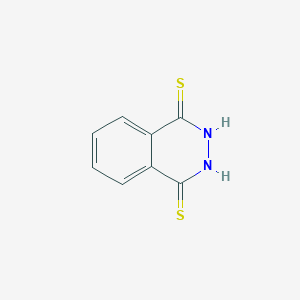
4-Sulfanyl-1-phthalazinyl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This mechanism has been studied in vitro and in vivo, showing promising results in reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Sulfanyl-1-phthalazinyl hydrosulfide has various biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been shown to reduce lipid peroxidation and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Sulfanyl-1-phthalazinyl hydrosulfide in lab experiments include its high purity and stability, making it easy to handle and store. However, limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-Sulfanyl-1-phthalazinyl hydrosulfide. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of various diseases. Additionally, research can be conducted to optimize the synthesis method and improve the compound's solubility for better bioavailability.
In conclusion, 4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has promising potential for scientific research. Its unique properties and potential applications make it an interesting compound for further investigation.
Métodos De Síntesis
The synthesis of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves the reaction of phthalazin-1(2H)-one with thiourea in the presence of hydrochloric acid. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
4-Sulfanyl-1-phthalazinyl hydrosulfide has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
51793-94-3 |
|---|---|
Nombre del producto |
4-Sulfanyl-1-phthalazinyl hydrosulfide |
Fórmula molecular |
C8H6N2S2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
2,3-dihydrophthalazine-1,4-dithione |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) |
Clave InChI |
BDKYRACUJAHADY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



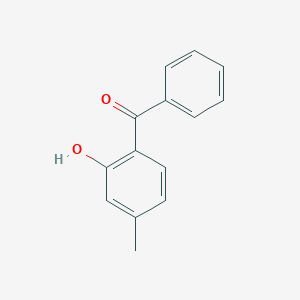
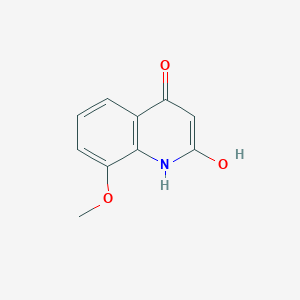
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
